

Application Notes & Protocols: Analysis of Pyraflufen-Ethyl Residue in Agricultural Crops

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Introduction

These application notes provide a comprehensive guide for the determination of pyraflufenethyl residues in agricultural crops, with a specific focus on apples and soil matrices. Pyraflufen-ethyl is a selective, post-emergence herbicide used for the control of broad-leaf weeds.[1][2] Monitoring its residues in agricultural products is crucial to ensure food safety and environmental quality. The protocols detailed below describe methods for sample extraction, cleanup, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, with confirmation by Mass Spectrometry (MS).

I. Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for pyraflufen-ethyl in apple and soil samples.

Table 1: Method Validation Parameters for Pyraflufen-Ethyl Analysis[1][2]

Parameter	Apple	Soil
Limit of Detection (LOD)	1.6 ng	1.6 ng
Limit of Quantification (LOQ)	0.01 mg/kg	0.01 mg/kg
HPLC-MS LOD	0.15 μg/kg	Not Reported
HPLC-MS LOQ	0.5 μg/kg	Not Reported



Table 2: Recovery Rates of Pyraflufen-Ethyl in Fortified Apple and Soil Samples[1][2]

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Apple	0.01	95.2	4.5
0.1	98.7	3.2	
1	102.1	2.8	-
Soil	0.01	90.1	5.8
0.1	96.5	4.1	
1	101.3	3.5	

Table 3: Dissipation of Pyraflufen-Ethyl in Soil[1][2]

Time (Days)	Residue Level (mg/kg)
0	0.098
7	0.052
14	0.028
21	0.019
28	0.014
35	0.011
Half-life (t½)	~11.89 days

II. Experimental Protocols

A. Sample Preparation and Extraction

This protocol outlines the extraction of pyraflufen-ethyl from apple and soil samples.

1. Materials and Reagents:



- Homogenized apple or sieved soil sample
- Acetonitrile (HPLC grade)
- Acetone (HPLC grade)
- Deionized water
- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- 50 mL polypropylene centrifuge tubes
- High-speed centrifuge
- Vortex mixer
- 2. Extraction Procedure for Apple Samples:
- Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Immediately vortex for 1 minute to prevent the formation of magnesium sulfate conglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer) for the cleanup step.
- 3. Extraction Procedure for Soil Samples:
- Weigh 20 g of a sieved soil sample into a 50 mL centrifuge tube.



- Add 20 mL of an acetone-water solution (80:20, v/v).
- · Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant for the cleanup step.

B. Sample Cleanup using Solid-Phase Extraction (SPE)

This section details the cleanup of the extracts to remove interfering matrix components. Primary Secondary Amine (PSA) is effective for apple extracts, while a C18 cartridge is suitable for soil extracts.[1][2][3]

- 1. Materials:
- PSA SPE cartridges (500 mg, 6 mL)
- C18 SPE cartridges (500 mg, 6 mL)
- SPE vacuum manifold
- Nitrogen evaporator
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- 2. Cleanup Procedure for Apple Extract:
- Condition a PSA SPE cartridge by passing 5 mL of acetonitrile through it.
- Load 5 mL of the apple extract supernatant onto the conditioned cartridge.
- Elute the target analyte with 10 mL of acetonitrile.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol for HPLC analysis.



- 3. Cleanup Procedure for Soil Extract:
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load 10 mL of the soil extract supernatant onto the conditioned cartridge.
- Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the pyraflufen-ethyl with 10 mL of acetonitrile.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol for HPLC analysis.

C. Instrumental Analysis: HPLC-UV

- 1. Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- 2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water (70:30, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30°C
- UV Detection Wavelength: 242 nm
- 3. Confirmation by HPLC-MS: For confirmation of positive results, analysis can be performed on an HPLC system coupled to a mass spectrometer. The following fragments can be



monitored: $[M+H]^+$ at m/z 413, $[M+H-COOC_2H_5]^+$ at m/z 339, and $[M+H-COOC_2H_5-CI]^+$ at m/z 304.[1]

III. Visualizations

Caption: Experimental workflow for pyraflufen-ethyl residue analysis.

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